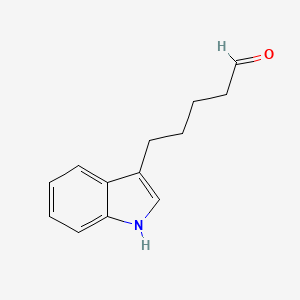
5-(1H-indol-3-yl)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-Indol-3-yl)pentanal is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and animals. The indole structure is a key component in many natural products and pharmaceuticals due to its biological activity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-indol-3-yl)pentanal typically involves the reaction of indole with a pentanal derivative. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1H-Indol-3-yl)pentanal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 5-(1H-Indol-3-yl)pentanoic acid.
Reduction: 5-(1H-Indol-3-yl)pentanol.
Substitution: Various halogenated, nitrated, or sulfonated indole derivatives.
Applications De Recherche Scientifique
5-(1H-Indol-3-yl)pentanal has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(1H-indol-3-yl)pentanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to receptors and enzymes involved in neurotransmitter synthesis, such as tryptophan hydroxylase and monoamine oxidase.
Pathways Involved: It influences the serotonin and melatonin pathways, which are crucial for mood regulation, sleep, and other physiological processes.
Comparaison Avec Des Composés Similaires
- 5-(1H-Indol-3-yl)pentanoic acid
- 5-(1H-Indol-3-yl)pentanol
- 5-(1H-Indol-3-yl)pyrazolyl derivatives
Comparison:
- 5-(1H-Indol-3-yl)pentanal vs. 5-(1H-Indol-3-yl)pentanoic acid: The aldehyde group in this compound makes it more reactive in oxidation and reduction reactions compared to the carboxylic acid group in 5-(1H-indol-3-yl)pentanoic acid .
- This compound vs. 5-(1H-Indol-3-yl)pentanol: The alcohol group in 5-(1H-indol-3-yl)pentanol provides different reactivity and solubility properties compared to the aldehyde group in this compound .
- This compound vs. 5-(1H-Indol-3-yl)pyrazolyl derivatives: The pyrazolyl derivatives exhibit unique binding properties and colorimetric sensing abilities, which are not present in this compound .
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
5-(1H-indol-3-yl)pentanal |
InChI |
InChI=1S/C13H15NO/c15-9-5-1-2-6-11-10-14-13-8-4-3-7-12(11)13/h3-4,7-10,14H,1-2,5-6H2 |
Clé InChI |
XDNRUGUSMFCACP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


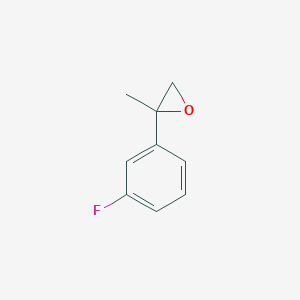

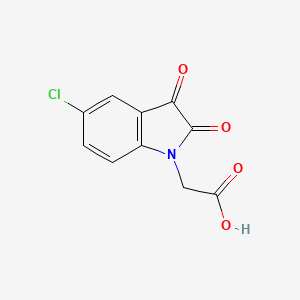

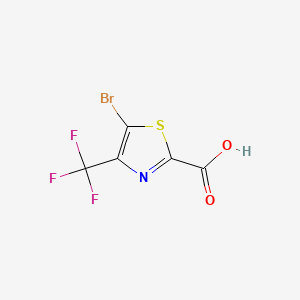
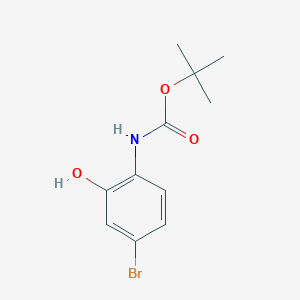
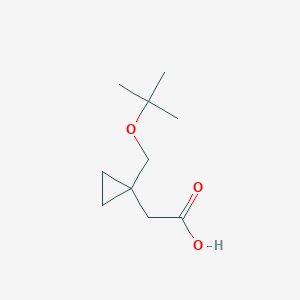
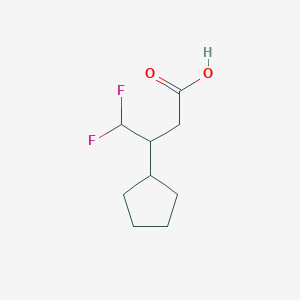
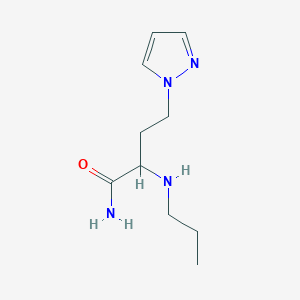
![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)
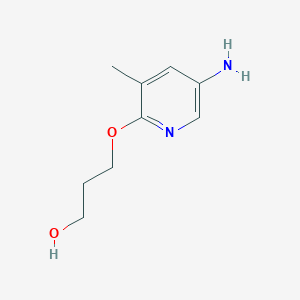
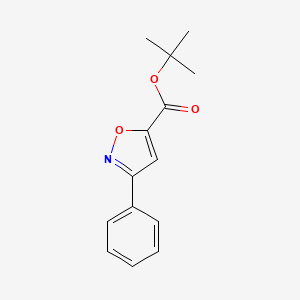
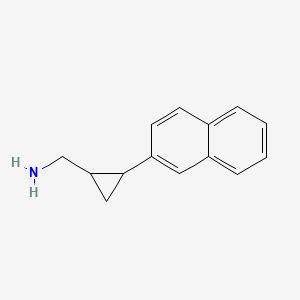
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)
